molecular formula C12H22N2O3 B7929052 [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid

[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7929052
M. Wt: 242.31 g/mol
InChI Key: QGBGOHLLWPTYND-UHFFFAOYSA-N
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Description

[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: is an organic compound that features a unique structure combining an acetyl-ethyl-amino group with a cyclohexylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps:

    Formation of the Acetyl-ethyl-amino Group: This can be achieved by reacting ethylamine with acetic anhydride under controlled conditions to form N-acetyl-ethylamine.

    Cyclohexylamine Introduction: The N-acetyl-ethylamine is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the intermediate compound.

    Acetic Acid Attachment:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is essential to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl-ethyl-amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-acetyl-ethyl-amine oxides.

    Reduction: Conversion to [2-(Hydroxy-ethyl-amino)-cyclohexylamino]-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to inflammation, pain, or cellular signaling, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Acetyl-amino)-cyclohexylamino]-acetic acid
  • [2-(Ethyl-amino)-cyclohexylamino]-acetic acid
  • [2-(Acetyl-ethyl-amino)-cyclohexylamino]-propionic acid

Uniqueness

[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: stands out due to its combined acetyl-ethyl-amino and cyclohexylamino groups, which confer unique chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[2-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-7-5-4-6-10(11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBGOHLLWPTYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NCC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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